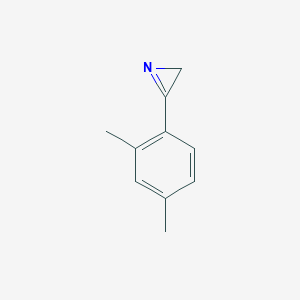
3-Methyl-3-benzyldiaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-benzyldiaziridine is a heterocyclic organic compound featuring a three-membered ring with two nitrogen atoms and one carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-benzyldiaziridine typically involves the reaction of benzylamine with formaldehyde and a suitable nitrogen source under controlled conditions. One common method includes the use of sodium azide and triphenylphosphine in a solvent like tetrahydrofuran, followed by the addition of formaldehyde .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3-benzyldiaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as halides or alkoxides replace one of the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides, under conditions like reflux in an appropriate solvent.
Major Products:
Oxidation: Corresponding oxides.
Reduction: Amines.
Substitution: Various substituted diaziridines.
Scientific Research Applications
3-Methyl-3-benzyldiaziridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Methyl-3-benzyldiaziridine involves its interaction with nucleophiles and electrophiles due to the strained three-membered ring structure. The ring strain facilitates ring-opening reactions, making it a reactive intermediate in various chemical processes. The nitrogen atoms in the ring can act as nucleophiles, participating in reactions with electrophilic species .
Comparison with Similar Compounds
Aziridine: A three-membered ring with one nitrogen atom, known for its high reactivity and use in organic synthesis.
Azetidine: A four-membered ring with one nitrogen atom, less strained than aziridine but still reactive.
Diazirine: A three-membered ring with two nitrogen atoms, similar to diaziridine but with different reactivity due to the presence of a double bond
Uniqueness: 3-Methyl-3-benzyldiaziridine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other diaziridines. Its methyl and benzyl groups influence its chemical behavior, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
53451-94-8 |
|---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
3-benzyl-3-methyldiaziridine |
InChI |
InChI=1S/C9H12N2/c1-9(10-11-9)7-8-5-3-2-4-6-8/h2-6,10-11H,7H2,1H3 |
InChI Key |
IIJCZLPCOKKLER-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NN1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![IMidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B11923256.png)

![(NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11923283.png)


![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B11923304.png)
![6-Amino-3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11923310.png)

![5-Ethynylpyrazolo[1,5-a]pyrimidine](/img/structure/B11923324.png)

![(S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11923339.png)
